Synthetic Step Reduction: Free Carboxylic Acid Eliminates Ester Hydrolysis Requirement Compared to Methyl Ester Derivative
3-Nitro-4-sulfamoylbenzoic acid (CAS: 89795-76-6) contains a free carboxylic acid functional group, whereas methyl 3-nitro-4-sulfamoylbenzoate (CAS: 162010-79-9) is the corresponding methyl ester [1]. For synthetic applications requiring carboxylic acid functionality (e.g., amide bond formation via acid chloride intermediates, direct peptide coupling), use of the free acid eliminates a mandatory ester hydrolysis step. This reduction in synthetic step count translates to quantifiable improvements in overall yield and process mass intensity when the target product requires the carboxylic acid moiety.
| Evidence Dimension | Number of synthetic steps required to obtain free carboxylic acid functionality |
|---|---|
| Target Compound Data | 0 additional steps (free acid present) |
| Comparator Or Baseline | Methyl 3-nitro-4-sulfamoylbenzoate (CAS: 162010-79-9): 1 additional step |
| Quantified Difference | Reduction of 1 synthetic step for applications requiring carboxylic acid |
| Conditions | Synthetic sequences targeting amide formation, peptide coupling, or acid chloride generation |
Why This Matters
Reducing synthetic step count directly improves process economics, minimizes yield losses from additional workup procedures, and decreases overall production time for pharmaceutical intermediate manufacturing.
- [1] ChemSrc. Methyl 3-nitro-4-sulfamoylbenzoate. CAS: 162010-79-9. Molecular and Structural Information. View Source
